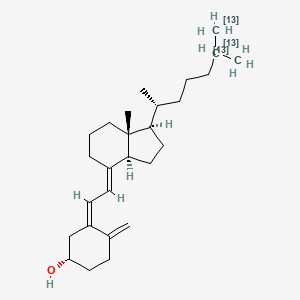

Vitamin D3-13C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-(113C)methyl(6,7-13C2)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1+1,2+1,19+1 |

InChI Key |

QYSXJUFSXHHAJI-LCCKNAHGSA-N |

Isomeric SMILES |

C[C@H](CCC[13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Vitamin D3-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled Vitamin D3 (Cholecalciferol), an essential tool in vitamin D research and drug development. The incorporation of stable isotopes like ¹³C enables sensitive and specific quantification in complex biological matrices, facilitating pharmacokinetic and metabolism studies. This document details the synthetic methodologies, analytical characterization techniques, and presents quantitative data in a clear, accessible format.

Synthesis of Vitamin D3-¹³C

The synthesis of ¹³C-labeled Vitamin D3 typically involves a convergent approach, where the A-ring and the CD-ring fragments of the molecule are synthesized separately and then coupled.[1][2] This strategy allows for the precise introduction of ¹³C labels at various positions. A representative synthesis of a ¹³C-labeled Vitamin D3, specifically 25(OH)VD₃-¹³C₃, is outlined below. This process can be adapted to produce other ¹³C-labeled Vitamin D3 analogs.

Synthetic Pathway Overview

The synthesis starts from the readily available Vitamin D2, which is cleaved to yield the A-ring and CD-ring (Inhoffen-diol) building blocks.[2] The CD-ring is then modified to introduce the ¹³C-labeled side chain. Finally, the modified CD-ring and the A-ring are coupled to form the ¹³C-labeled Vitamin D3 molecule.

Experimental Protocol: Synthesis of 25(OH)VD₃-¹³C₃

This protocol is a representative example based on published methodologies.[1][2]

Materials:

-

Vitamin D2

-

tert-Butyldimethylsilyl (TBDMS) chloride

-

Pyridinium chlorochromate (PCC)

-

¹³C-labeled ethyl acrylate

-

Methylmagnesium iodide

-

Diphenylphosphine oxide

-

Solvents (Pyridine, Dichloromethane, Tetrahydrofuran, etc.)

-

Reagents for Wittig-Horner reaction

Procedure:

-

Protection and Cleavage of Vitamin D2:

-

Protect the hydroxyl group of Vitamin D2 as a TBDMS ether.

-

Perform oxidative cleavage of the protected Vitamin D2 to yield the A-ring and CD-ring (Inhoffen-diol) fragments.[2]

-

-

Modification of the CD-Ring Fragment:

-

Convert the Inhoffen-diol to the corresponding iodide.[1]

-

Couple the iodide with a 3-fold ¹³C-labeled ethyl acrylate in a copper/zinc mediated reaction.[1]

-

Perform a Grignard reaction with methylmagnesium iodide to form the diol.[1]

-

Oxidize the diol with PCC to yield the corresponding ketone.[1]

-

Protect the C25-hydroxyl group as a trimethylsilyl ether.[1]

-

-

Preparation of the A-Ring Fragment:

-

Convert the A-ring allylic alcohol from the initial cleavage into a phosphine oxide.[2]

-

-

Coupling and Deprotection:

-

Purification:

-

Purify the final product using flash column chromatography and/or high-performance liquid chromatography (HPLC).

-

Characterization of Vitamin D3-¹³C

The synthesized ¹³C-labeled Vitamin D3 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for confirming the incorporation and position of the ¹³C labels. The chemical shifts of the carbon atoms in Vitamin D3 are well-established.

2.1.1. Experimental Protocol: ¹³C NMR Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve an appropriate amount of the synthesized Vitamin D3-¹³C in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

2.1.2. Quantitative Data: ¹³C NMR Chemical Shifts

The following table presents the approximate ¹³C NMR chemical shifts for unlabeled Vitamin D3 in CDCl₃. The signals corresponding to the ¹³C-labeled positions will exhibit significantly enhanced intensity.

| Carbon Atom | Chemical Shift (ppm) | Carbon Atom | Chemical Shift (ppm) |

| 1 | 69.2 | 15 | 23.5 |

| 2 | 31.7 | 16 | 27.5 |

| 3 | 71.8 | 17 | 56.3 |

| 4 | 40.4 | 18 | 11.9 |

| 5 | 141.2 | 19 | 112.2 |

| 6 | 117.5 | 20 | 36.1 |

| 7 | 122.5 | 21 | 18.8 |

| 8 | 56.4 | 22 | 36.1 |

| 9 | 45.8 | 23 | 23.9 |

| 10 | 145.1 | 24 | 39.5 |

| 11 | 22.3 | 25 | 28.0 |

| 12 | 29.1 | 26 | 22.6 |

| 13 | 45.8 | 27 | 22.8 |

| 14 | 56.3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Vitamin D3-¹³C and to separate it from any isomers or impurities.

2.2.1. Experimental Workflow: HPLC Analysis

2.2.2. Experimental Protocol: HPLC Method

This is a general-purpose HPLC method that can be adapted for the analysis of Vitamin D3-¹³C.[3][4][5][6][7]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile and water mixture (e.g., 95:5 v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm[6] |

| Injection Volume | 20 µL[5] |

Procedure:

-

Prepare a standard solution of Vitamin D3-¹³C in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the elution profile at 265 nm.

-

The purity is determined by the peak area percentage of the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Vitamin D3 and its metabolites in biological samples due to its high sensitivity and specificity. The use of a ¹³C-labeled internal standard is crucial for accurate quantification.

2.3.1. Experimental Workflow: LC-MS/MS Analysis

2.3.2. Experimental Protocol: LC-MS/MS Method

The following is a representative LC-MS/MS protocol for the analysis of Vitamin D3.[8][9][10]

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (for plasma/serum):

-

To a 100 µL aliquot of plasma/serum, add an internal standard solution (Vitamin D3-¹³C).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the sample.

-

The supernatant can be further purified by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Evaporate the final extract to dryness and reconstitute in the mobile phase.

LC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | A suitable gradient to separate Vitamin D3 from its metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

2.3.3. Quantitative Data: Mass Transitions

The following table provides the typical mass transitions for unlabeled Vitamin D3 and a hypothetical Vitamin D3-¹³C₅ for use in MRM analysis. The exact mass of the labeled compound will depend on the number of ¹³C atoms incorporated.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Vitamin D3 | 385.3 | 367.3 |

| Vitamin D3 | 385.3 | 259.2 |

| Vitamin D3-¹³C₅ | 390.3 | 372.3 |

| Vitamin D3-¹³C₅ | 390.3 | 264.2 |

Note: The specific product ions should be optimized for the instrument used.

Conclusion

The synthesis and characterization of ¹³C-labeled Vitamin D3 are critical for advancing our understanding of its physiological roles and for the development of new therapeutics. The methods outlined in this guide provide a framework for researchers to produce and analyze these essential stable isotope-labeled compounds. The use of a convergent synthetic strategy offers flexibility in the placement of ¹³C labels, while a combination of NMR, HPLC, and LC-MS/MS ensures the production of a well-characterized and highly pure final product suitable for demanding research applications.

References

- 1. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]

- 7. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 8. pharmtech.com [pharmtech.com]

- 9. mdpi.com [mdpi.com]

- 10. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

isotopic labeling of Vitamin D3 with carbon-13

An In-Depth Technical Guide to the Isotopic Labeling of Vitamin D3 with Carbon-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of carbon-13 (¹³C) labeled Vitamin D3. The use of stable isotope-labeled compounds is crucial for a variety of research applications, from metabolic studies to serving as internal standards for quantitative analysis.

Synthesis of ¹³C-Labeled Vitamin D3

The chemical synthesis of ¹³C-labeled Vitamin D3 and its metabolites is a complex process that often involves a convergent synthesis strategy.[1][2] This approach allows for the introduction of the ¹³C label at specific positions within the molecule by utilizing labeled building blocks.

A common strategy involves the synthesis of a labeled A-ring fragment and a CD-ring fragment, which are then coupled to form the complete Vitamin D3 molecule. For instance, ¹³C atoms can be incorporated into the side chain of the Vitamin D3 molecule through the use of commercially available ³-fold ¹³C-labeled ethyl acrylate in a copper/zinc mediated reaction with a suitable CD-ring precursor.[3] Another approach involves the use of ¹³C-labeled Grignard reagents, such as [¹³C]-methylmagnesium iodide, to introduce the label at specific carbon atoms.[4]

Representative Experimental Protocol for Synthesis

While specific protocols are proprietary and vary between laboratories, a representative synthesis of a ¹³C-labeled Vitamin D3 metabolite can be summarized as follows, based on published literature[3][4]:

-

Preparation of the Labeled CD-Ring Fragment: A key intermediate, such as Grundmann's ketone, is reacted with a ¹³C-labeled Grignard reagent (e.g., [¹³C]-methylmagnesium iodide) to introduce the carbon-13 label into the side chain.

-

Functional Group Transformations: The resulting product undergoes a series of chemical modifications to create a suitable functional group for coupling with the A-ring fragment.

-

Synthesis of the A-Ring Fragment: A corresponding A-ring precursor is synthesized with the desired functionality for the coupling reaction.

-

Coupling Reaction: The labeled CD-ring fragment and the A-ring fragment are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final ¹³C-labeled Vitamin D3 product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The overall yield and purity of the final product are typically high.[3][5][6]

Analytical Characterization and Quality Control

The accurate characterization of ¹³C-labeled Vitamin D3 is essential to ensure its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of Vitamin D3 and its metabolites.[5] The use of ¹³C-labeled Vitamin D3 as an internal standard is considered the gold standard for accurate quantification in complex biological matrices.[7][8] This is because the labeled standard co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for precise correction.[9]

Key Parameters for LC-MS/MS Analysis:

| Parameter | Description |

| Chromatography | Reverse-phase HPLC with a C18 column is commonly used for separation.[10] |

| Mobile Phase | A gradient of methanol and water is often employed.[11] |

| Ionization | Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. |

| Detection | Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of isotopic labeling in the Vitamin D3 molecule. Both ¹H and ¹³C NMR are used to confirm the position and extent of carbon-13 incorporation. Advanced NMR techniques, such as double half-filter NOESY, can provide insights into the conformation of the labeled molecule in different environments.[4]

Quantitative Data

The use of ¹³C-labeled Vitamin D3 as an internal standard in LC-MS/MS analysis provides high accuracy and precision. The following table summarizes typical performance data for the quantification of Vitamin D3 using isotopically labeled internal standards.

| Metric | Value | Reference |

| Recovery | 96.1% - 105.3% | [7][8] |

| Intermediate Precision (RSD) | 1.32% - 15.6% | [7][8] |

| Extraction Efficiency | > 95.8% | [7][8] |

| Accuracy (vs. Certified Reference Material) | 99.8% - 102.4% | [7][8] |

Applications in Research and Drug Development

¹³C-labeled Vitamin D3 is a valuable tool in various stages of drug development and metabolic research.

-

Metabolic Studies: Tracing the metabolic fate of Vitamin D3 in vivo is crucial for understanding its mechanism of action and identifying active metabolites.[12][13]

-

Pharmacokinetic Studies: ¹³C-labeled Vitamin D3 allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of new Vitamin D analogs.[11][14]

-

Internal Standards: As previously mentioned, ¹³C-labeled Vitamin D3 is the preferred internal standard for LC-MS/MS-based bioanalysis due to its similar chemical and physical properties to the unlabeled analyte.[9]

Signaling Pathway and Experimental Workflow

Vitamin D Receptor Signaling Pathway

Vitamin D3 exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[15][16] The binding of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), to the VDR leads to a cascade of events that ultimately regulate the expression of target genes.[17][18]

Caption: Vitamin D3 signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in a rat model using ¹³C-labeled Vitamin D3.

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

The provides a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics. The ability to synthesize high-purity ¹³C-labeled Vitamin D3, coupled with advanced analytical techniques like LC-MS/MS and NMR, enables precise and accurate measurements that are essential for advancing our understanding of Vitamin D biology and developing new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 4. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of vitamin D3 in feed, food, and pharmaceuticals using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. ymerdigital.com [ymerdigital.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Vitamin D metabolism and expression in rats fed on low-calcium and low-phosphorus diets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin D metabolism impairment in the rat's offspring following maternal exposure to 137cesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 17. researchgate.net [researchgate.net]

- 18. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

A Technical Guide to the Role of Vitamin D3-13C in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of stable isotope-labeled Vitamin D3, specifically Vitamin D3-13C, in the precise investigation of Vitamin D metabolism and pharmacokinetics. It covers the core principles, experimental designs, and data interpretation, offering a technical resource for professionals in metabolic research and drug development.

Introduction: The Challenge of Studying Vitamin D Metabolism

Vitamin D is a crucial prohormone essential for calcium homeostasis, bone health, and immune function.[1][2] Its metabolism is a complex, multi-step process involving hydroxylation in the liver and kidneys to produce the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol), and subsequent catabolism.[2][3] Studying the dynamics of this pathway is challenging due to the presence of endogenous pools of Vitamin D and its metabolites.

Stable isotope labeling offers a powerful solution to this challenge. By introducing a non-radioactive, heavier version of Vitamin D3, such as this compound, researchers can distinguish administered (exogenous) Vitamin D from the body's own (endogenous) stores.[] This allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters without interfering with the natural physiological state. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing and quantifying these labeled and unlabeled compounds.[5][6][7]

Principle of Isotope Dilution Mass Spectrometry

The core of this technique lies in isotope dilution, where a known quantity of this compound (the "tracer" or "internal standard") is introduced into a biological system.[8] After a period of equilibration and metabolism, a sample (typically plasma or serum) is collected.

Using LC-MS/MS, which separates molecules by their physical properties and then measures their mass-to-charge ratio, the instrument can simultaneously detect the endogenous, unlabeled Vitamin D metabolites and their heavier, 13C-labeled counterparts.[9][10] Because the chemical and physiological behavior of the 13C-labeled version is virtually identical to the natural compound, the ratio of the tracer to the endogenous compound ("tracee") allows for highly accurate quantification of metabolite concentrations and kinetic parameters.

Key Metabolic Pathways

Vitamin D3 undergoes two primary hydroxylation steps to become biologically active, followed by a catabolic pathway to regulate its levels.[3][11]

-

Activation:

-

Step 1 (Liver): Vitamin D3 (Cholecalciferol) is hydroxylated by the enzyme CYP2R1 (and to a lesser extent, CYP27A1) to form 25-hydroxyvitamin D3 (25(OH)D3 or Calcifediol), the main circulating form and biomarker of Vitamin D status.[2][3]

-

Step 2 (Kidney): 25(OH)D3 is transported to the kidneys and hydroxylated by CYP27B1 to form the biologically active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or Calcitriol).[3][11]

-

-

Catabolism (Inactivation):

-

The enzyme CYP24A1 is the primary catalyst for inactivating both 25(OH)D3 and 1,25(OH)2D3.[12][13] It initiates a hydroxylation cascade, primarily at the C24 position, leading to the production of water-soluble metabolites like calcitroic acid that are then excreted.[3][14] The expression of CYP24A1 is induced by high levels of 1,25(OH)2D3, forming a negative feedback loop to prevent vitamin D toxicity.[13]

-

Experimental Protocols

A typical metabolic study using this compound involves several key stages, from administration to analysis.

-

Synthesis: High-purity, multi-13C-labeled Vitamin D3 is chemically synthesized.[6][15][16] Using 13C is often preferred over deuterium (2H) as the labels are less likely to be lost during metabolism.

-

Formulation: The this compound tracer is formulated for administration, typically in an oil-based solution for oral delivery or in an ethanol/saline solution for intravenous injection.

-

Administration: A precisely weighed single dose of the tracer is administered to subjects. The route of administration (oral vs. IV) depends on the study's objective (e.g., studying absorption vs. clearance).

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours and beyond) into EDTA or heparin tubes. Plasma or serum is separated by centrifugation and immediately frozen at -80°C.

-

Extraction: Vitamin D and its metabolites are lipophilic and must be extracted from the plasma matrix. A common method is liquid-liquid extraction (LLE) using solvents like hexane and ethyl acetate, followed by solid-phase extraction (SPE) for further cleanup and concentration.[8][17] Protein precipitation is also frequently used.[17]

-

Derivatization: To enhance ionization efficiency and sensitivity in the mass spectrometer, extracted metabolites are often derivatized. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are widely used as they react with the diene structure of Vitamin D, creating a product that ionizes well.[9][10]

-

Chromatography: The derivatized extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is typically used to separate the various Vitamin D metabolites based on their polarity.[9]

-

Mass Spectrometry: The separated metabolites flow into a tandem mass spectrometer, usually operating in positive ion electrospray ionization (ESI) mode.[9] The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it specifically looks for the mass transitions of both the unlabeled (endogenous) and 13C-labeled (tracer) metabolites.

Data Presentation and Interpretation

The primary output from the LC-MS/MS analysis is the concentration of the tracer (this compound and its metabolites) and the tracee (endogenous Vitamin D3 and its metabolites) at each time point. This data is used to calculate key pharmacokinetic parameters.

The following table summarizes typical pharmacokinetic data that can be obtained for the administered tracer (25(OH)D3-13C) and the endogenous metabolite (25(OH)D3).

| Parameter | 25(OH)D3-13C (Tracer) | Endogenous 25(OH)D3 (Tracee) | Description |

| Baseline Conc. (ng/mL) | 0.0 | 25.4 ± 5.2 | Pre-dose concentration. |

| Cmax (ng/mL) | 8.1 ± 1.5 | 25.8 ± 5.3 | Maximum observed concentration after dosing. |

| Tmax (hours) | 48 ± 12 | N/A | Time at which Cmax is reached. |

| AUC (ng·h/mL) | 1550 ± 210 | N/A | Area under the concentration-time curve. |

| Half-life (t½) (days) | 21 ± 4 | N/A | Time for concentration to reduce by half. |

| Clearance (CL/F) (L/h) | 0.03 ± 0.005 | N/A | Volume of plasma cleared of the drug per unit time. |

Table 1: Example pharmacokinetic data derived from a this compound tracer study. Values are illustrative mean ± SD.

-

Bioavailability Studies: By comparing the AUC from an oral dose to that of an IV dose, the absolute bioavailability of different Vitamin D formulations can be precisely determined.

-

Metabolic Phenotyping: The ratio of parent drug to metabolite (e.g., 25(OH)D3 / 24,25(OH)2D3) can serve as a phenotypic marker for the activity of metabolic enzymes like CYP24A1.[15] This is critical for studying genetic diseases or drug-induced changes in metabolism.

-

Supplement Efficacy: Tracer studies can accurately measure the contribution of a Vitamin D supplement to a person's total Vitamin D pool, distinguishing it from endogenous production via sun exposure.

-

Disease State Research: This methodology allows researchers to investigate how diseases like chronic kidney disease or liver disease affect the metabolism and clearance of Vitamin D.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 7. Development of Methods for Measurement of Vitamin D and its Metabolites in Foods, Fortified Foods, and Dietary Supplements | NIST [nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. search.library.northwestern.edu [search.library.northwestern.edu]

- 13. CYP24A1 - Wikipedia [en.wikipedia.org]

- 14. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Gold Standard: A Technical Guide to the Quantification of Vitamin D Metabolites Using 13C-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodology for the accurate quantification of Vitamin D metabolites. Leveraging the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with the specificity of 13C-labeled internal standards, this approach has become the gold standard in clinical and research settings. This document details the experimental protocols, presents key quantitative performance data, and visualizes the intricate signaling pathways of Vitamin D metabolism.

Introduction

The accurate measurement of vitamin D metabolites, particularly 25-hydroxyvitamin D (25(OH)D), is crucial for assessing vitamin D status and its implications for a range of physiological processes and diseases. While various analytical methods exist, LC-MS/MS offers unparalleled specificity and sensitivity, minimizing the interferences and cross-reactivity issues often associated with immunoassays. The use of stable isotope-labeled internal standards, specifically 13C-labeled compounds, is paramount for correcting for matrix effects and variations in sample preparation and instrument response, thus ensuring the highest degree of accuracy and precision.[1][2][3][4][5] This guide will delve into the practical application of this robust analytical technique.

Experimental Protocols

The quantification of Vitamin D metabolites using 13C-labeled standards by LC-MS/MS involves several critical steps, from sample preparation to data acquisition. The following is a detailed methodology synthesized from established and validated protocols.

Sample Preparation

The initial and most critical phase of the analysis is the extraction of Vitamin D metabolites from the biological matrix, typically serum or plasma. The strong binding of these metabolites to the Vitamin D Binding Protein (DBP) necessitates a protein disruption and extraction step.[6]

a. Protein Precipitation: This is a common first step to denature DBP and release the bound metabolites.

-

To 100 µL of serum or plasma, add a solution of 13C-labeled internal standards (e.g., 13C5-25(OH)D3, 13C5-25(OH)D2) in a solvent like methanol or acetonitrile.

-

Add a precipitating agent, such as ice-cold acetonitrile or a zinc sulfate solution, to the sample.[7]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the Vitamin D metabolites and the internal standards.

b. Liquid-Liquid Extraction (LLE): This step further purifies the sample by separating the analytes from interfering substances.

-

To the supernatant from the protein precipitation step, add an immiscible organic solvent such as hexane, heptane, or methyl tert-butyl ether (MTBE).

-

Vortex the mixture to facilitate the transfer of the lipophilic Vitamin D metabolites into the organic phase.

-

Centrifuge to achieve phase separation.

-

Transfer the organic layer (top layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

c. Solid-Phase Extraction (SPE): As an alternative or in addition to LLE, SPE can be used for sample cleanup and concentration.

-

Condition an appropriate SPE cartridge (e.g., C8 or C18) with methanol and then water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences.

-

Elute the Vitamin D metabolites with a stronger organic solvent (e.g., methanol or a mixture of hexane and ethyl acetate).

-

Evaporate the eluate to dryness.

Derivatization (Optional but Recommended for Low-Abundance Metabolites)

To enhance the ionization efficiency and sensitivity for certain Vitamin D metabolites, particularly the dihydroxy forms like 1,25-dihydroxyvitamin D (1,25(OH)2D), a derivatization step is often employed. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are commonly used.[8]

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Add the derivatizing agent (e.g., PTAD solution).

-

Incubate the mixture to allow the reaction to complete.

Liquid Chromatography (LC)

The reconstituted sample is then injected into an LC system for the separation of the different Vitamin D metabolites and their isomers.

-

Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is typically used.[7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

-

Temperature: The column is often heated to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

The eluent from the LC column is introduced into the mass spectrometer for detection and quantification.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or adducted molecule of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly selective process minimizes interferences.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each Vitamin D metabolite and its corresponding 13C-labeled internal standard.

Quantitative Data

The use of 13C-labeled internal standards allows for highly accurate and precise quantification. The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of key Vitamin D metabolites.

Table 1: Quantitative Performance for 25-Hydroxyvitamin D3 (25(OH)D3)

| Parameter | Reported Value | Citation |

| Linearity (r²) | >0.99 | [9] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 nmol/L | [9][10] |

| Intra-assay Precision (%CV) | < 10% | [9][10] |

| Inter-assay Precision (%CV) | < 15% | [9][10] |

| Accuracy/Recovery | 85 - 115% | [3][11] |

Table 2: Quantitative Performance for 25-Hydroxyvitamin D2 (25(OH)D2)

| Parameter | Reported Value | Citation |

| Linearity (r²) | >0.99 | [9] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 nmol/L | [9][10] |

| Intra-assay Precision (%CV) | < 12% | [10] |

| Inter-assay Precision (%CV) | < 15% | [10] |

| Accuracy/Recovery | 90 - 110% | [11] |

Table 3: Quantitative Performance for 1α,25-Dihydroxyvitamin D3 (1,25(OH)2D3)

| Parameter | Reported Value | Citation |

| Linearity (r²) | >0.998 | [3] |

| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL | [8] |

| Intra-assay Precision (%CV) | 1.6 - 6.38% | [3][8] |

| Inter-assay Precision (%CV) | 3.7 - 6.82% | [3][8] |

| Accuracy/Recovery | 81.66 - 110.31% | [3] |

Visualizations

Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the key steps in the synthesis and metabolic activation of Vitamin D, leading to its biological effects through the Vitamin D receptor (VDR).

References

- 1. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. pharmtech.com [pharmtech.com]

- 7. waters.com [waters.com]

- 8. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. The validation of an LC-MS/MS method for the quantification of vitamin D metabolites in human milk and their biological variability in Gambian women. [repository.cam.ac.uk]

- 11. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of ¹³C-Labeled Cholecalciferol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of ¹³C-labeled cholecalciferol (Vitamin D₃), a critical tool for researchers in drug development and metabolic studies. The use of stable isotope-labeled internal standards, such as ¹³C-cholecalciferol, is advantageous for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it allows for precise quantification and helps to mitigate matrix effects, ensuring high accuracy in experimental results.[1][2] This guide provides a comprehensive overview of a convergent synthetic strategy, detailed experimental protocols, and the application of the labeled product in a typical analytical workflow.

Overview of the Synthetic Strategy

The chemical synthesis of ¹³C-labeled cholecalciferol is most effectively achieved through a convergent approach. This strategy involves the separate synthesis of the A-ring and the C/D-ring systems of the vitamin D molecule, followed by their coupling in the final stages. A common and practical starting material for this synthesis is commercially available vitamin D₂.[1][3]

The overall synthetic pathway can be summarized in the following key stages:

-

Oxidative Cleavage of Vitamin D₂ : The process begins with the oxidative cleavage of the vitamin D₂ molecule to yield two key building blocks: an A-ring fragment and a C/D-ring fragment, commonly known as the Inhoffen-diol.[1][3]

-

Modification of the C/D-Ring and Introduction of the ¹³C Label : The C/D-ring fragment (Inhoffen-diol) undergoes a series of modifications to build the side chain. The ¹³C isotopes are incorporated during this stage.

-

Modification of the A-Ring : The A-ring fragment is converted into a phosphine oxide derivative, preparing it for coupling with the modified C/D-ring.

-

Coupling of the A-Ring and C/D-Ring Fragments : The two fragments are joined together using a Wittig-Horner reaction.[3][4]

-

Deprotection and Purification : The final steps involve the removal of any protecting groups and purification of the ¹³C-labeled cholecalciferol.

This convergent strategy allows for flexibility in the introduction of isotopic labels and facilitates the preparation of various labeled vitamin D metabolites in good yield and high purity.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of ¹³C-labeled cholecalciferol.

Synthesis of the C/D-Ring Fragment with ¹³C-Labeling

The introduction of the ¹³C label into the side chain of the C/D-ring is a critical step. This is typically achieved using commercially available ¹³C-labeled starting materials.

Step 1: Conversion of Inhoffen-Diol to Iodide

The Inhoffen-diol, obtained from the oxidative cleavage of vitamin D₂, is first converted to its corresponding iodide. This prepares the fragment for the subsequent coupling reaction.

Step 2: Copper/Zinc Mediated Coupling with ¹³C-Labeled Ethyl Acrylate

The iodide derivative of the C/D-ring is then coupled with a commercially available, three-fold ¹³C-labeled ethyl acrylate in a copper/zinc mediated reaction.[1][2] This reaction extends the side chain and incorporates the ¹³C atoms.

Step 3: Grignard Reaction with Methylmagnesium Iodide

A Grignard reaction is then performed using methylmagnesium iodide to introduce the final two carbons of the side chain, yielding a diol.[2] For the synthesis of multiply labeled cholecalciferol, ¹³C-labeled methyl iodide can be utilized in this step to introduce additional isotopic labels at positions C26 and C27.[2]

Synthesis of the A-Ring Phosphine Oxide

The A-ring fragment, also obtained from the oxidative cleavage of vitamin D₂, is converted to a phosphine oxide. This functional group is essential for the subsequent Wittig-Horner coupling reaction.

Wittig-Horner Coupling and Final Product Formation

The modified, ¹³C-labeled C/D-ring fragment (as a ketone) is coupled with the A-ring phosphine oxide via a Wittig-Horner reaction to form the complete carbon skeleton of cholecalciferol.[3][4] The final step involves the removal of any protecting groups to yield the ¹³C-labeled cholecalciferol.

Quantitative Data

The following table summarizes the expected yields and isotopic enrichment for the synthesis of ¹³C-labeled cholecalciferol. It is important to note that specific yields can vary based on reaction conditions and scale. The literature reports that overall, various ¹³C-labeled vitamin D metabolites have been chemically synthesized and obtained in good yield and high purity.[1][2]

| Step | Product | Typical Yield (%) | Isotopic Purity (%) |

| Oxidative Cleavage of Vitamin D₂ | Inhoffen-Diol and A-Ring Fragment | 70-80 | N/A |

| Conversion of Inhoffen-Diol to Iodide | C/D-Ring Iodide | 85-95 | N/A |

| Coupling with ¹³C-Labeled Ethyl Acrylate | ¹³C-Labeled C/D-Ring Ester | 60-70 | >98 |

| Grignard Reaction | ¹³C-Labeled C/D-Ring Diol | 75-85 | >98 |

| Conversion of A-Ring to Phosphine Oxide | A-Ring Phosphine Oxide | 80-90 | N/A |

| Wittig-Horner Coupling and Deprotection | ¹³C-Labeled Cholecalciferol | 50-60 | >98 |

| Overall Yield | ¹³C-Labeled Cholecalciferol | 15-25 | >98 |

Visualization of Synthetic and Analytical Workflows

Convergent Synthesis of ¹³C-Labeled Cholecalciferol

The following diagram illustrates the convergent synthetic route starting from Vitamin D₂.

Caption: Convergent synthesis of ¹³C-labeled cholecalciferol.

Experimental Workflow for LC-MS/MS Analysis

The primary application of ¹³C-labeled cholecalciferol is as an internal standard for the accurate quantification of its unlabeled analogue in biological samples. The following diagram outlines a typical workflow for this analysis.

Caption: Workflow for vitamin D analysis using ¹³C-labeled internal standard.

Conclusion

The convergent chemical synthesis of ¹³C-labeled cholecalciferol provides a robust and flexible method for producing high-purity internal standards essential for accurate bioanalytical studies. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the fields of drug development, clinical chemistry, and metabolic research, enabling more precise and reliable quantification of vitamin D and its metabolites.

References

The Use of ¹³C-Labeled Vitamin D3 in Tracing Vitamin D Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial fat-soluble vitamin, plays a pivotal role in calcium homeostasis, bone health, and immune function. Understanding its complex metabolic pathway is essential for the development of effective therapies for a range of diseases. Stable isotope tracing, utilizing compounds like ¹³C-labeled Vitamin D3 (¹³C-VD3), offers a powerful tool to dynamically track the absorption, distribution, metabolism, and excretion (ADME) of Vitamin D in vivo. This technical guide provides a comprehensive overview of the application of ¹³C-VD3 in metabolic research, detailing experimental protocols, data presentation, and the underlying signaling pathways. The use of ¹³C as a tracer is advantageous as it is non-radioactive and can be definitively detected and quantified using mass spectrometry, providing a safe and precise method for human and animal studies.[1]

Vitamin D Metabolism and Signaling Pathway

Vitamin D3, acquired through diet or synthesized in the skin via sunlight exposure, is biologically inert and must undergo two hydroxylation steps to become active.[2][3] The metabolic activation and signaling cascade of Vitamin D3 is a tightly regulated process central to its physiological effects.

The initial step occurs in the liver, where Vitamin D3 is hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3) by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1).[2][3] 25(OH)D3 is the major circulating form of Vitamin D and is used to assess a person's Vitamin D status.[4] This intermediate is then transported to the kidneys, where it undergoes a second hydroxylation by 1α-hydroxylase (CYP27B1) to form the biologically active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol.[2][3]

The activity of 1α-hydroxylase is stimulated by parathyroid hormone (PTH) and low serum phosphate levels. 1,25(OH)2D3 then binds to the Vitamin D receptor (VDR), a nuclear receptor, which forms a heterodimer with the retinoid X receptor (RXR). This complex binds to Vitamin D response elements (VDREs) on target genes, regulating their transcription.

The catabolism of both 25(OH)D3 and 1,25(OH)2D3 is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which initiates a series of reactions that lead to the excretion of inactive metabolites.[3]

Recent research has also identified an alternative pathway for Vitamin D3 metabolism initiated by CYP11A1, leading to the formation of several novel hydroxyderivatives, such as 20-hydroxyvitamin D3 (20(OH)D3).[5]

Caption: Simplified Vitamin D metabolic and signaling pathway.

Experimental Workflow for a ¹³C-Vitamin D3 Tracer Study

A typical experimental workflow for tracing Vitamin D metabolism using ¹³C-VD3 involves several key stages, from subject selection and tracer administration to sample analysis and data interpretation.

Caption: Experimental workflow for a ¹³C-Vitamin D3 tracer study.

Detailed Experimental Protocols

Subject Selection and Dosing

-

Participant Recruitment: Recruit healthy volunteers or a specific patient population (e.g., individuals with Vitamin D deficiency, chronic kidney disease).[6][7]

-

Inclusion/Exclusion Criteria: Establish clear criteria for participation, including age, BMI, and baseline serum 25(OH)D levels.

-

Baseline Sampling: Collect a baseline blood sample prior to tracer administration to determine endogenous (¹²C) Vitamin D metabolite concentrations.[4]

-

Tracer Administration: Administer a single oral dose of ¹³C-Vitamin D3. The exact dose will depend on the study objectives, but a common approach is to use a dose that is physiologically relevant but sufficient for detection above endogenous levels.

Blood Sampling Schedule

Collect venous blood samples at multiple time points post-administration to characterize the pharmacokinetic profile. A representative schedule could be: 0 (pre-dose), 2, 4, 6, 8, 24, 48, 72, 96, 168, 336, and 504 hours.[4]

Sample Preparation

Proper sample preparation is critical for accurate quantification of Vitamin D metabolites due to their lipophilic nature and low concentrations.

-

Plasma/Serum Separation: Centrifuge blood samples to separate plasma or serum. Store samples at -80°C until analysis.

-

Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated Vitamin D metabolites) to precipitate proteins. Vortex and centrifuge.[5]

-

Liquid-Liquid Extraction (LLE): Add a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to the supernatant to extract the lipophilic Vitamin D metabolites. Vortex and centrifuge to separate the organic and aqueous layers.

-

Solid-Phase Extraction (SPE): For further purification, the organic extract can be passed through an SPE cartridge (e.g., C18 or silica) to remove interfering substances.

-

Derivatization (Optional): To enhance the ionization efficiency and sensitivity of detection by mass spectrometry, samples can be derivatized using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[8][9]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Vitamin D metabolites due to its high sensitivity and specificity.

-

Liquid Chromatography (LC):

-

Column: A C18 or pentafluorophenyl (PFP) column is typically used for the separation of Vitamin D metabolites.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is used.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection: Multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the endogenous (¹²C) and the labeled (¹³C) Vitamin D metabolites, as well as the internal standards.

-

Quantitative Data Presentation

While specific pharmacokinetic data from human studies using ¹³C-Vitamin D3 as a tracer are not widely available in the public domain, the following tables present representative pharmacokinetic parameters from studies using unlabeled or deuterated Vitamin D3. These parameters can be similarly determined for ¹³C-labeled metabolites in a tracer study.

Table 1: Pharmacokinetic Parameters of Vitamin D3 and 25(OH)D3 Following a Single Oral Dose of Cholecalciferol in Healthy Adults.

| Parameter | Vitamin D3 | 25(OH)D3 |

| Tmax (hours) | 12 - 24 | 120 - 168 |

| Cmax (ng/mL) | Varies with dose | Varies with dose and baseline |

| t1/2 (days) | 1 - 2 | 15 - 25 |

| AUC (ng·h/mL) | Varies with dose | Varies with dose and baseline |

Note: Values are approximate and can vary significantly based on the dose administered, the baseline Vitamin D status of the individual, and other factors such as BMI and genetics.

Table 2: Representative Serum Concentrations of Major Vitamin D Metabolites in Healthy Adults.

| Metabolite | Concentration Range |

| 25(OH)D3 | 20 - 50 ng/mL |

| 1,25(OH)2D3 | 15 - 60 pg/mL |

| 24,25(OH)2D3 | 1 - 5 ng/mL |

| 3-epi-25(OH)D3 | 0 - 13.3% of total 25(OH)D |

Source: Adapted from various sources.[2][10]

Conclusion

The use of ¹³C-labeled Vitamin D3 as a tracer provides a safe and powerful method to investigate the intricate details of Vitamin D metabolism in humans. By combining carefully designed clinical protocols with sensitive and specific LC-MS/MS analytical methods, researchers can gain valuable insights into the pharmacokinetics and metabolic fate of this essential vitamin. This knowledge is crucial for optimizing Vitamin D supplementation strategies and developing novel therapeutic interventions for a variety of health conditions. While detailed quantitative data from ¹³C-VD3 tracer studies in humans remains to be more widely published, the methodologies outlined in this guide provide a solid foundation for conducting such research.

References

- 1. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetic Model of Vitamin D3 and Metabolites in Chronic Kidney Disease Patients with Vitamin D Insufficiency and Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Foundational Research on Vitamin D3-13C Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and applications of Carbon-13 (¹³C) labeled Vitamin D3 (Vitamin D3-¹³C). This stable isotope-labeled variant of Vitamin D3 serves as a critical tool in metabolic research, particularly in tracer studies aimed at elucidating the complex pharmacokinetics and metabolism of Vitamin D in vivo. Its primary application lies in its use as an internal standard for highly accurate quantification of Vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Applications of Vitamin D3-¹³C

The principal application of Vitamin D3-¹³C is as an internal standard in isotope dilution mass spectrometry. This technique is considered the gold standard for the accurate measurement of Vitamin D metabolites. By adding a known amount of the ¹³C-labeled compound to a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of the endogenous, unlabeled Vitamin D metabolites.[1]

Beyond its role as an internal standard, Vitamin D3-¹³C and other stable isotope-labeled forms of Vitamin D are invaluable as tracers in metabolic studies. By administering a dose of the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in vivo. This allows for the detailed investigation of Vitamin D kinetics and the metabolic pathways it undergoes.[2]

Quantitative Data from Tracer Studies

While extensive quantitative data from in vivo tracer studies specifically using Vitamin D3-¹³C is limited in publicly available literature, a pilot study using trideuterated Vitamin D3 (d3-Vitamin D3) provides a strong proxy for the type of data that can be generated. The following table summarizes the serum kinetics of d3-Vitamin D3 and its primary metabolite, d3-25-hydroxyvitamin D3 (d3-25(OH)D3), after a single oral dose.

| Parameter | Nonpregnant Women (n=5) | Pregnant Women (n=5) |

| d3-Vitamin D3 | ||

| Tmax (h) | 6.0 ± 0.0 | 6.0 ± 2.4 |

| Cmax (nmol/L) | 1.8 ± 0.7 | 1.5 ± 0.6 |

| AUC (nmol·h/L) | 26.2 ± 13.9 | 24.9 ± 10.9 |

| d3-25(OH)D3 | ||

| Tmax (h) | 168.0 ± 0.0 | 216.0 ± 83.1 |

| Cmax (nmol/L) | 2.5 ± 0.9 | 4.2 ± 1.5 |

| AUC (nmol·h/L) | 487 ± 204 | 986 ± 349 |

| Half-life (days) | 13.6 ± 4.5 | 18.8 ± 6.8 |

| Adapted from a pilot study on trideuterated Vitamin D3 kinetics.[2] |

Experimental Protocols

Synthesis of ¹³C-Labeled Vitamin D Metabolites

The synthesis of ¹³C-labeled Vitamin D metabolites is a complex multi-step process. A common strategy involves the convergent synthesis approach, where the A-ring and the CD-ring of the Vitamin D molecule are synthesized separately with the ¹³C label incorporated into one of the fragments, and then coupled together. For example, [7,9,19-¹³C₃]-vitamin D₃ and its hydroxylated metabolites can be synthesized by coupling a [9-¹³C]-Grundmann's ketone with labeled A-ring enyne fragments.[3]

Protocol for an In Vivo Tracer Study

The following is a generalized protocol based on a pilot study using deuterated Vitamin D3, which can be adapted for a Vitamin D3-¹³C tracer study.[2]

-

Subject Recruitment and Baseline Sampling: Recruit healthy volunteers and collect baseline blood samples to determine endogenous levels of Vitamin D metabolites.

-

Tracer Administration: Administer a single oral dose of Vitamin D3-¹³C (e.g., 25 µg).

-

Serial Blood Sampling: Collect blood samples at multiple time points post-dosing to capture the pharmacokinetic profile. Recommended time points include 2, 4, 6, 24, 168, 264, and 456 hours.[2]

-

Sample Processing: Separate serum or plasma from the blood samples and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of Vitamin D metabolites from plasma or serum requires a robust sample preparation method to remove interfering substances.[1][4]

-

Protein Precipitation: Add an organic solvent (e.g., acetonitrile or methanol) to the plasma/serum sample to precipitate proteins.[4]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Use a non-polar solvent (e.g., hexane) to extract the lipid-soluble Vitamin D metabolites from the aqueous phase.

-

SPE: Pass the sample through a solid-phase extraction cartridge that selectively retains the Vitamin D metabolites, which are then eluted with a suitable solvent.

-

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity in the mass spectrometer, the extracted Vitamin D metabolites can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[5][6]

-

Reconstitution: Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate the different Vitamin D metabolites. A C18 or similar reversed-phase column is typically used.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of both the endogenous (unlabeled) and the ¹³C-labeled Vitamin D metabolites.

-

Quantification: Generate calibration curves using known concentrations of both unlabeled and ¹³C-labeled standards. The ratio of the peak area of the endogenous analyte to the peak area of the ¹³C-labeled internal standard is used to determine the concentration of the analyte in the sample.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic and signaling pathways of Vitamin D, along with a typical experimental workflow for a Vitamin D3-¹³C tracer study.

Caption: Metabolic pathway of Vitamin D3.

Caption: Genomic signaling pathway of active Vitamin D3.

Caption: Experimental workflow for a this compound tracer study.

Conclusion

Vitamin D3-¹³C is an indispensable tool for high-precision quantitative analysis of Vitamin D metabolites and for conducting in vivo tracer studies to understand the complex pharmacokinetics of this essential nutrient. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to design and execute robust experiments that can yield valuable insights into Vitamin D metabolism in both health and disease. Further research utilizing ¹³C-labeled Vitamin D3 as a tracer is warranted to expand our understanding of its metabolic fate and to refine dietary recommendations and therapeutic interventions.

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Vitamin D in Human Serum by LC-MS/MS using a ¹³C-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation extraction procedure and a ¹³C-labeled internal standard (¹³C₅-25-hydroxyvitamin D3) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable measurement of vitamin D levels.

Introduction

Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. Its two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). The levels of 25-hydroxyvitamin D, the major circulating metabolite, are considered the best indicator of an individual's vitamin D status.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high sensitivity, specificity, and ability to distinguish between the D2 and D3 forms.[2] The use of a stable isotope-labeled internal standard, such as ¹³C-labeled 25-hydroxyvitamin D3, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

Experimental Protocol

Materials and Reagents

-

25-hydroxyvitamin D2 standard

-

25-hydroxyvitamin D3 standard

-

¹³C₅-25-hydroxyvitamin D3 internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human serum (or plasma)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

LC autosampler vials

Sample Preparation

-

Spiking: To 100 µL of serum sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (¹³C₅-25-hydroxyvitamin D3 in methanol).

-

Protein Precipitation: Add 350 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System | ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10% Methanol + 2 mM Ammonium Acetate + 0.05% Formic Acid |

| Mobile Phase B | Methanol + 2 mM Ammonium Acetate + 0.05% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | As described in the table below |

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 65 | 35 |

| 5.0 | 10 | 90 |

| 5.1 | 65 | 35 |

| 6.0 | 65 | 35 |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | Xevo TQ-S or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.0 kV |

| Desolvation Temperature | 650 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 25-hydroxyvitamin D2 | 413.3 | 395.3 | 30 | 15 |

| 25-hydroxyvitamin D3 | 401.3 | 383.2 | 30 | 15 |

| ¹³C₅-25-hydroxyvitamin D3 (IS) | 406.3 | 388.3 | 30 | 15 |

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ). The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| 25-hydroxyvitamin D2 | 2.5 - 100 | >0.99 | 2.5 |

| 25-hydroxyvitamin D3 | 2.5 - 100 | >0.99 | 2.5 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 25-hydroxyvitamin D2 | Low | 7.5 | 4.2 | 5.8 | 102.5 |

| Mid | 40 | 3.1 | 4.5 | 98.7 | |

| High | 80 | 2.8 | 3.9 | 101.3 | |

| 25-hydroxyvitamin D3 | Low | 7.5 | 3.9 | 5.5 | 103.1 |

| Mid | 40 | 2.9 | 4.2 | 99.1 | |

| High | 80 | 2.5 | 3.6 | 100.8 |

Experimental Workflow Diagramdot

References

Application Notes and Protocols for Vitamin D3-13C in Clinical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial biomarkers for assessing vitamin D status and diagnosing related deficiencies and diseases. Accurate quantification of these compounds in clinical settings is paramount for correct diagnosis and effective treatment. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard is critical to the accuracy of these assays, correcting for variations in sample preparation and instrument response.[1][2][3][4][5][6]

Vitamin D3-13C, a carbon-13 labeled version of Vitamin D3, offers significant advantages as an internal standard over traditionally used deuterium-labeled standards. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatography, while its distinct mass allows for separate detection by the mass spectrometer. This leads to improved accuracy and precision by effectively compensating for matrix effects, which are a common source of error in clinical assays.[7][8][9][10][11] These application notes provide detailed protocols for the use of this compound in the quantitative analysis of vitamin D metabolites in human serum or plasma.

Signaling Pathways and Experimental Workflows

Vitamin D Metabolic Pathway

The following diagram illustrates the major steps in the metabolic activation of Vitamin D3.

Caption: Metabolic activation of Vitamin D3.

Experimental Workflow for Quantification of 25-hydroxyvitamin D3

This diagram outlines the general workflow for the quantification of 25-hydroxyvitamin D3 in human serum or plasma using this compound as an internal standard.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Quantification of 25-hydroxyvitamin D2 and D3 by Isotope-Dilution LC-MS/MS

This protocol is adapted from a routine method for the simultaneous measurement of 25-hydroxyvitamin D2 (25-OH D2) and 25-hydroxyvitamin D3 (25-OH D3) in human serum.[12][13][14]

1. Materials and Reagents:

-

25-hydroxyvitamin D2 and D3 standards

-

This compound (or other stable isotope-labeled) internal standard (IS)

-

Methanol, propanol, hexane (HPLC grade)

-

Calibrators and quality control materials

2. Sample Preparation:

-

Pipette 100 µL of serum, calibrator, or quality control sample into a clean tube.

-

Add the internal standard solution in a methanol-propanol mixture.

-

Vortex mix the samples to ensure thorough mixing and protein denaturation.

-

Perform a liquid-liquid extraction by adding hexane, followed by vortexing.

-

Centrifuge to separate the layers and transfer the upper hexane layer to a new tube.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

HPLC Column: A C8 column is suitable for separation.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

4. Quantification:

-

The concentrations of 25-OH D2 and D3 are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Protocol 2: Simplified High-Throughput Analysis of 25-hydroxyvitamin D2 and D3

This protocol is designed for a higher throughput of samples.[15][16]

1. Materials and Reagents:

-

25-hydroxyvitamin D2 and D3 standards

-

This compound internal standard

-

Zinc sulfate solution

-

Methanol

-

Online Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

-

To 150 µL of plasma, add 25 µL of the internal standard solution in methanol.

-

Add 800 µL of aqueous 0.4 M Zinc Sulfate to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected into an LC-MS/MS system equipped with online SPE for sample cleanup and concentration.

3. LC-MS/MS Conditions:

-

Online SPE: Use a suitable SPE cartridge for trapping the analytes and washing away interferences.

-

Analytical Column: A fast-separating C18 column.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) can be used for enhanced sensitivity.

-

Detection: MRM mode.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of Vitamin D metabolites using a stable isotope-labeled internal standard.

Table 1: Method Precision

| Analyte | Concentration (nmol/L) | Inter-assay CV (%) | Intra-assay CV (%) |

| 25-OH D2 | 52 | 9.5[12][14] | 3.1 - 5.3[17] |

| 76 | 8.4[12][14] | ||

| 25-OH D3 | 55 | 5.1[12][14] | 1.5 - 3.8[17] |

| 87 | 5.6[12][14] |

Table 2: Method Sensitivity and Linearity

| Parameter | Value | Reference |

| Detection Limit (25-OH D2 & D3) | <4 nmol/L | [12][14] |

| Linearity Range | 0.5 - 100 ng/mL | [15] |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and accurate method for the quantification of Vitamin D metabolites in clinical chemistry. The detailed protocols and performance data presented here offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own assays for Vitamin D analysis. The superior performance of 13C-labeled internal standards in minimizing matrix effects makes them the preferred choice for achieving the highest level of accuracy and precision in these critical clinical tests.

References

- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications | Anticancer Research [ar.iiarjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS: Valuable Tools for Cancer Research and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Routine Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry Assay for Simultaneous Measurement of the 25-Hy… [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. waters.com [waters.com]

Application Notes & Protocols: Vitamin D3-13C for Metabolite Profiling in Serum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C-labeled Vitamin D3 (Vitamin D3-¹³C) as an internal standard for the quantitative analysis of vitamin D metabolites in human serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3][4][5][6] ¹³C-labeled standards are often preferred over deuterium-labeled counterparts as they are less prone to isotopic effects and have a lower risk of natural abundance interference.[1][4][5]

Introduction to Vitamin D Metabolite Profiling

Vitamin D undergoes a series of hydroxylations in the body to form various metabolites, each with distinct biological activities. The major circulating metabolite and the best indicator of vitamin D status is 25-hydroxyvitamin D (25(OH)D).[3] However, a comprehensive understanding of vitamin D metabolism and its role in health and disease requires the measurement of a broader profile of metabolites, including:

-

25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3)

-

1α,25-dihydroxyvitamin D2 (1,25(OH)2D2) and 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) (the biologically active form)

-

24,25-dihydroxyvitamin D3 (24,25(OH)2D3) (a major catabolite)

-

3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3)

LC-MS/MS has emerged as the gold standard for the analysis of vitamin D metabolites due to its high sensitivity, specificity, and ability to multiplex.[3][7] The use of an appropriate internal standard, such as Vitamin D3-¹³C and its corresponding labeled metabolites, is fundamental to achieving reliable quantitative results.[1][2]

Vitamin D Metabolism Signaling Pathway

The following diagram illustrates the major metabolic pathways of Vitamin D3 and Vitamin D2.

Experimental Workflow for Vitamin D Metabolite Profiling

The general workflow for the quantitative analysis of vitamin D metabolites in serum using a ¹³C-labeled internal standard is depicted below.

Detailed Experimental Protocols

The following protocols are generalized from common practices in the field and may require optimization for specific laboratory conditions and instrumentation.[2][8][9][10][11][12][13]

4.1. Materials and Reagents

-

Human Serum Samples

-

¹³C-labeled Vitamin D Metabolite Internal Standards (e.g., 25(OH)D3-¹³C₃)

-

Unlabeled Vitamin D Metabolite Calibration Standards

-

LC-MS Grade Acetonitrile, Methanol, Isopropanol, Hexane, Ethyl Acetate

-

Formic Acid

-

Deionized Water

-

96-well plates or microcentrifuge tubes

-

Solid-Phase Extraction (SPE) Cartridges (optional)

4.2. Sample Preparation

This protocol describes a common protein precipitation followed by liquid-liquid extraction method.

-

Aliquoting: Aliquot 100 µL of serum sample, calibrator, or quality control (QC) into a microcentrifuge tube.[2][8]

-